

Efficacy and Safety Profile of Bemcentinib + LDAC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bemcentinib

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The following table summarizes key efficacy and safety data for the **Bemcentinib** + LDAC combination from the identified trial, which focused on patients with relapsed/refractory (R/R) AML who were unfit for intensive chemotherapy [1] [2].

Metric	Bemcentinib + LDAC (Phase 1b/2a Trial Data)
Patient Population	R/R AML and treatment-naïve AML patients unfit for intensive chemotherapy [1].
Composite Complete Remission (CRc)	26% (5/19) in overall R/R population; 30% (3/10) in 1st relapse patients [2].
Clinical Benefit Rate (CBR)	79% (14/19) in overall R/R population [2].
Median Overall Survival (mOS)	6.2 months in overall R/R population; 11.3 months in patients with time on treatment >3 months [2].
Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)	Anemia (33%), asymptomatic QTcF prolongation (11%), thrombocytopenia, febrile neutropenia [1] [2].
Safety and Tolerability Conclusion	The combination was reported to be safe and well-tolerated, with a safety profile comparable to that of LDAC alone [1] [2].

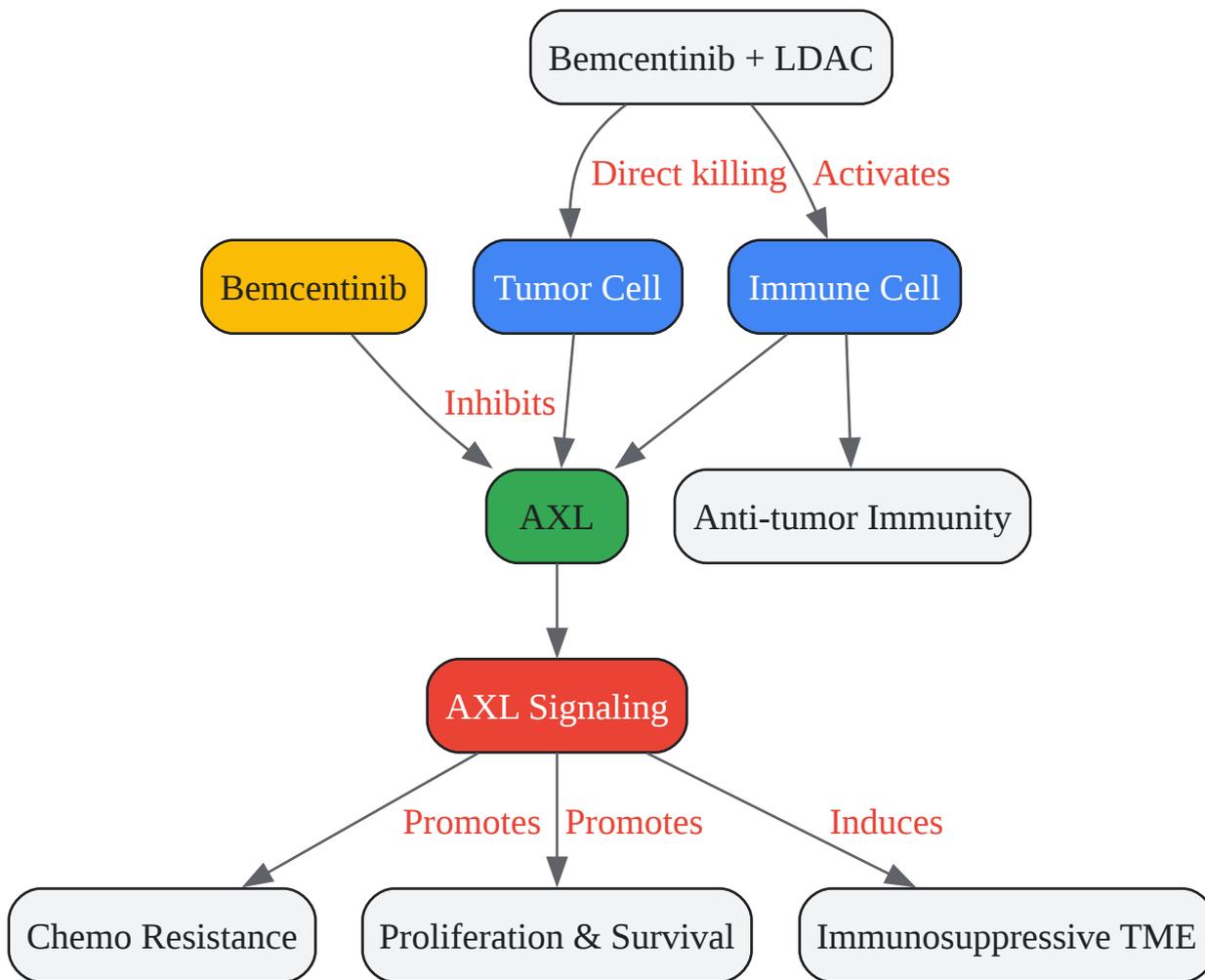
Key Experimental Methodology

To help you evaluate the quality of the data, here are the key design elements of the clinical trial cited above (NCT02488408) [1]:

- **Study Design:** Open-label Phase 1b/2a trial.
- **Primary Objectives:**
 - **Phase 1b (Monotherapy arm):** Identify the maximum tolerated dose (MTD) of **Bemcentinib**.
 - **Phase 2a (Combination arm):** Assess the safety and tolerability of **Bemcentinib** + LDAC.
- **Dosing:**
 - **Bemcentinib:** A loading/maintenance dose of 400/200 mg was selected for the combination therapy.
 - **LDAC:** Administered per standard-of-care schedule.
- **Patient Eligibility:** Enrolled patients were unsuitable for intensive chemotherapy, including those with R/R AML and some treatment-naïve AML patients.
- **Endpoints:**
 - **Secondary Efficacy Endpoints:** Included objective response rate (ORR), clinical benefit rate (CBR), and overall survival (OS).
 - **Safety Assessment:** Based on standard clinical laboratory tests and Common Terminology Criteria for Adverse Events (CTCAE) version 4.
- **Translational Biomarker Analysis:** Longitudinal bone marrow samples from some patients underwent single-cell RNA sequencing (scRNA-seq) and CITEseq to investigate the mechanism of action [2].

Mechanism of Action

Bemcentinib is a first-in-class, orally bioavailable, highly selective inhibitor of AXL, a receptor tyrosine kinase. The proposed anti-leukemic mechanism involves both direct action on cancer cells and modulation of the immune response, as illustrated below.



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Context and Comparison with Other AML Treatments

While the search results do not provide a head-to-head comparison, they do offer context on the broader AML treatment landscape, which can help in framing the performance of **Bemcentinib** + LDAC.

- **Unmet Need:** For older or unfit patients with R/R AML, the prognosis is particularly poor, with a median overall survival of just **2.4 to 4 months** after failing first-line therapy, highlighting the significant unmet need that the **Bemcentinib** + LDAC regimen aims to address [1].
- **Current Standard of Care:** The current standard of care for newly diagnosed AML patients unfit for intensive therapy is a combination of venetoclax with hypomethylating agents (HMAs) or LDAC, which has shown response rates of **60-75% in the frontline setting** [1]. However, most patients eventually relapse.

- **Performance in Context:** In the high-need R/R patient population, the reported **26% CRc and 6.2-month mOS** with **Bemcentinib** + LDAC suggests a clinically meaningful benefit, especially when considering the historical mOS of 2.4 months cited in one of the studies [2].

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References

1. Bemcentinib as monotherapy and in combination with low- ... [nature.com]
2. P548: BEMCENTINIB COMBINED WITH LOW-DOSE ... [journals.lww.com]

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